Lithium borate

Description

Properties

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

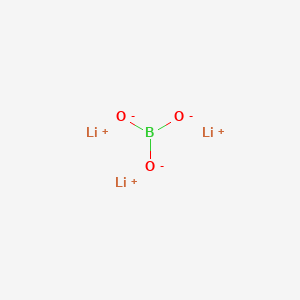

Canonical SMILES |

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Solid-State Reaction

The reaction between lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) is the most widely adopted method:

Reaction:

Li₂CO₃ + 4H₃BO₃ → Li₂B₄O₇ + CO₂↑ + 6H₂O↑.

Process Parameters:

This method requires prolonged high-temperature sintering, which can lead to impurities and reduced purity. Recent modifications involve intermediate steps, such as milling reactants before heating to improve homogeneity.

Molten Salt-Assisted Synthesis

To reduce reaction temperatures, lithium carbonate is mixed with alkali-metal carbonates (e.g., K₂CO₃, Na₂CO₃) to form a molten salt medium:

Advantages:

Applications:

Primarily used for lithium tetraborate and rare earth-doped borates.

Solution-Based Preparation Techniques

Wet Chemical Synthesis

Method:

Li₂CO₃ and H₃BO₃ are reacted in aqueous or organic solvents under controlled pH and temperature.

Case Study: CO₂-Assisted Aqueous Synthesis

| Step | Conditions | Analysis |

|---|---|---|

| Precursor Formation | Li₂CO₃ + H₃BO₃ + CO₂ (40–50°C, 10–40 bar) | Amorphous Li₂B₄O₇·3H₂O |

| Thermal Treatment | 300–400°C (1 hour) | Anhydrous Li₂B₄O₇ (density: 1.55 g/cm³) |

Key Findings:

Acetonitrile Solution Method (LiBOB)

Procedure:

-

Purification: Li₂CO₃ treated with P204 resin to remove impurities.

-

Reaction: Li₂CO₃ + H₃BO₃ + H₂C₂O₄ in acetonitrile (80°C, 8 hours).

-

Purification: Ethylene glycol dimethyl ether (EGDME) washes.

Output:

This method yields higher-purity LiBOB than commercial products.

Melt and Recrystallization Techniques

Bridgman and Czochralski Crystal Growth

Applications:

Challenges:

Glass Formation via Rapid Cooling

Process:

-

Melt Li₂B₄O₇ at 900–1000°C.

-

Quench using liquid nitrogen or compressed air.

Outcome:

Amorphous this compound glass with tailored properties for specific applications (e.g., radiation detection).

Purification and Post-Synthesis Processing

Thermal Reflux for Recrystallization

Method:

-

Dissolve Li₂B₄O₇ in deionized water (11–25% w/w).

-

Reflux for 2–5 hours to induce supersaturation.

-

Crystallize and filter.

Results:

| Parameter | Commercial Product | Purified Product |

|---|---|---|

| Purity | <99.9% | >99.99% |

| Impurities (K, Na) | >10 ppm | <10 ppm |

Note: Anhydrous Li₂B₄O₇ is obtained by heating at 200°C.

Novel Catalytic and Multi-Component Methods

Copper-Catalyzed Boracarbonate Synthesis

Reaction:

CO₂ + B₂(pin)₂ + RCHO + LiOR → Li[B(O)C(R)₂]CO₃ (R = alkyl group).

Innovation:

Rheological Phase Method (LiBOB)

Procedure:

Drawbacks:

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Thermal Decomposition and Structural Transformations

Lithium borate undergoes temperature-dependent structural changes:

-

Glass-to-melt transition :

At temperatures above the glass transition (), borate glasses (e.g., Li₂O–B₂O₃) exhibit a conversion of trigonal BO₃ units to tetrahedral BO₄ units, increasing polymerization. At metaborate compositions (Li₂O ≥ 33 mol%), non-bridging oxygens (NBOs) form, depolymerizing the network . -

Thermodynamic stability :

Electrochemical Reactions

Lithium borates are critical in battery electrolytes due to their passivation effects:

-

Cathode-electrolyte interface (CEI) formation :

Additives like LiBOB (lithium bis(oxalato)borate) oxidize on LiNi₀.₅Mn₁.₅O₄ cathodes at >4.25 V vs. Li/Li⁺, forming a boron-rich CEI that inhibits transition metal dissolution. CEI thickness follows:Electrochemical data :

Additive HOMO (eV) LUMO (eV) Oxidation Onset (V) LiBOB -3.93 1.83 4.25 LPTB -2.56 2.70 4.00 LiCDMB -1.45 2.88 3.70

Hydrolysis and Acid-Base Reactions

This compound salts hydrolyze in aqueous media:

-

LiBF₄ hydrolysis :

This reaction is exergonic ( kJ/mol) and accelerates in acidic conditions .

-

LiBOB stability :

Unlike LiBF₄, LiBOB resists hydrolysis due to oxalate coordination, requiring electrochemical triggers for degradation .

Redox Reactions

Borate anions demonstrate reducing capabilities:

-

Reduction of Li⁺ :

In non-polar solvents (e.g., toluene), borate anions reduce Li⁺ to Li(0) while forming boron radicals:This reaction is solvent-dependent, with ethers (e.g., THF) stabilizing Li⁺ and suppressing radical formation .

Coordination Chemistry

Lithium borates form complexes with Lewis bases:

Scientific Research Applications

Electrochemical Applications

Lithium borate compounds are increasingly recognized for their role in enhancing the performance of lithium-ion batteries. The following this compound salts have been studied extensively:

- Lithium Difluoro(oxalato)borate (LiDFOB) : This compound is known for its thermal stability and ability to passivate aluminum in battery applications. Research indicates that LiDFOB can significantly improve cycling performance and reduce gas evolution during battery operation .

- Lithium Bis(oxalate)borate (LiBOB) : Commonly used as an electrolyte additive, LiBOB forms a protective solid electrolyte interphase on electrodes, which enhances battery life and safety by preventing side reactions .

- Lithium Perfluoropinacolatoborate (LiFPB) : This recently synthesized salt demonstrates superior thermal and electrochemical stability under high voltage conditions, making it suitable for advanced lithium metal batteries .

Table 1: Performance Comparison of this compound Salts in Batteries

| Compound | Thermal Stability | Cycling Performance | Gas Evolution |

|---|---|---|---|

| Lithium Difluoro(oxalato)borate (LiDFOB) | High | Excellent (80% retention after 600 cycles) | Low |

| Lithium Bis(oxalate)borate (LiBOB) | Moderate | Good | Very Low |

| Lithium Perfluoropinacolatoborate (LiFPB) | High | Very Good | None |

Optical Applications

Lithium borates are also utilized in the development of optical materials due to their unique structural properties. Notable examples include:

- Nonlinear Optical Materials : Lithium borates such as lithium triborate (LiB₃O₅) and cesium this compound (CsLiB₆O₁₀) are employed in nonlinear optics for frequency doubling and other optical processes . These materials exhibit large birefringence and excellent transparency in the UV region.

- Gamma-Ray Shielding : this compound glasses doped with transition metals have been synthesized for gamma-ray shielding applications. Studies show that these glasses can effectively attenuate gamma radiation, making them suitable for medical and nuclear applications .

Table 2: Optical Properties of Lithium Borates

| Material | Application | Key Properties |

|---|---|---|

| Lithium Triborate (LiB₃O₅) | Nonlinear optics | High birefringence, UV transparency |

| Cesium this compound (CsLiB₆O₁₀) | Frequency doubling | Large polarizability, chemical stability |

| This compound Glasses | Gamma-ray shielding | Effective attenuation of gamma radiation |

Analytical Chemistry

This compound is widely used as a flux in analytical chemistry, particularly in the fusion process for sample preparation before X-ray fluorescence (XRF) analysis. This method enhances the accuracy of major and trace element analysis in silicate rocks .

Case Study 1: Enhanced Cycling Performance with LiDFOB

A study demonstrated that lithium difluoro(oxalato)borate significantly improved the cycling performance of lithium-ion batteries. The research highlighted that cells using LiDFOB maintained an impressive capacity retention rate even after extensive cycling, thus showcasing its potential as a superior electrolyte additive.

Case Study 2: Development of Gamma-Ray Shielding Glasses

Research on this compound glasses doped with silver, cadmium, and zinc revealed their effectiveness in gamma-ray shielding. The study utilized various spectroscopic techniques to analyze the optical properties and confirmed that these glasses could be tailored for specific shielding requirements.

Mechanism of Action

The mechanism by which lithium borate exerts its effects is primarily related to its ability to form stable interphases in lithium-ion batteries. This compound can form a dense boron-containing polymer as a solid electrolyte interlayer (SEI) or cathode electrolyte interlayer (CEI), which isolates the electrode material from the electrolyte and prevents side reactions . This mechanism enhances the stability and performance of lithium-ion batteries by suppressing capacity and voltage decay .

Comparison with Similar Compounds

Key Findings :

- LiBOB-based electrolytes delay solvent decomposition by 30–50% compared to LiPF₆ .

- Pre-formed SEI layers using LiBOB enhance cycle life by reducing interfacial impedance .

Lithium Aluminium Borate (Li₃Al₃(BO₃)₄) vs. Mg-Doped Variants

Key Findings :

- Mg doping increases activation energy (0.67 eV) and shifts TL peaks to higher temperatures (110°C at 300 Gy) .

- Enhanced structural rigidity from Mg improves radiation detection accuracy .

Fluorinated Borate Esters vs. Conventional Borate Esters

Key Findings :

- Fluorination optimizes Li⁺ solvation, enabling TFEB to sustain high current densities without dendrite formation .

Lithium Borate Glasses vs. Transition Metal-Doped Variants

Biological Activity

Lithium borate, specifically lithium tetraborate (Li2B4O7), is a compound that has garnered attention for its diverse biological activities. Its applications range from medical uses to materials science, particularly in radiation detection and as a potential therapeutic agent. This article delves into the biological activity of this compound, highlighting its effects on cellular mechanisms, its potential therapeutic benefits, and relevant case studies.

This compound exhibits several biological activities primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties. Recent studies have shown that lithium tetraborate can significantly reduce oxidative stress and inflammation in various tissues.

- Antioxidant Effects : this compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), which are crucial in mitigating oxidative damage caused by reactive oxygen species (ROS) during ischemic events. This was demonstrated in a study where lithium tetraborate treatment decreased malondialdehyde (MDA) levels—a marker of lipid peroxidation—while increasing SOD and GSH levels in cardiac tissue following renal ischemia-reperfusion injury .

- Anti-inflammatory Properties : The compound has been shown to attenuate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In experimental models, lithium tetraborate effectively reduced these inflammatory markers, suggesting its role in modulating inflammatory responses during tissue injury .

- Anti-apoptotic Mechanisms : this compound has been linked to reduced apoptosis in cardiac cells under stress conditions. In models of renal ischemia-reperfusion injury, it was observed that pre-treatment with lithium tetraborate resulted in decreased Bax protein levels, which is associated with apoptosis, thereby protecting cardiac myocytes from cell death .

Cardioprotective Effects

A notable case study involved the administration of lithium tetraborate in a rat model subjected to renal ischemia-reperfusion injury. The study found that lithium tetraborate significantly improved cardiac function and reduced histopathological damage compared to control groups. Key findings included:

- Decreased oxidative stress markers : A significant reduction in 8-hydroxydeoxyguanosine (8-OHdG), indicating lower DNA damage.

- Improved antioxidant enzyme activity : Enhanced levels of SOD and GSH were noted post-treatment.

- Histological improvements : Less myocardial necrosis was observed in treated groups compared to untreated controls .

Neuroprotective Potential

Another area of research has explored the neuroprotective effects of this compound. In models of neurodegenerative diseases, lithium compounds are known for their mood-stabilizing effects; however, recent findings suggest that this compound may also protect neuronal cells from apoptosis induced by oxidative stress. This could have implications for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Summary of Biological Effects of this compound

Comparative Study of this compound with Other Compounds

| Compound | Antioxidant Effect | Anti-inflammatory Effect | Apoptosis Reduction |

|---|---|---|---|

| Lithium Tetraborate | High | High | High |

| Lithium Carbonate | Moderate | Moderate | Low |

| Boric Acid | Low | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.